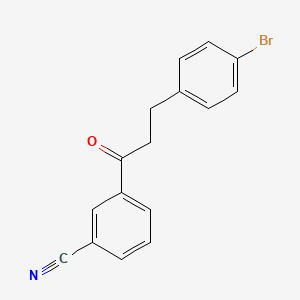

3-(4-Bromophenyl)-3'-cyanopropiophenone

Overview

Description

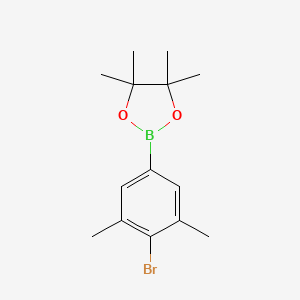

The compound “3-(4-Bromophenyl)-3’-cyanopropiophenone” likely contains a bromophenyl group, a cyanopropiophenone group, and a carbon-carbon triple bond (the ‘-yne’ suffix typically indicates a triple bond). The bromophenyl group consists of a phenyl ring (a six-membered carbon ring) with a bromine atom attached. The cyanopropiophenone group likely contains a ketone (a carbon double-bonded to an oxygen) and a nitrile (a carbon triple-bonded to a nitrogen) .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The bromine atom could potentially be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications

Anticancer Potential

A study on a novel bromophenol derivative, BOS-102, showed promising anticancer activities against human lung cancer cell lines. BOS-102 was found to block cell proliferation in A549 lung cancer cells by inducing G0/G1 cell cycle arrest and apoptosis via ROS-mediated pathways, including deactivating the PI3K/Akt pathway and activating the MAPK signaling pathway (Guo et al., 2018).

Antifungal and Antibacterial Activities

3-(Halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones, including a 4-bromophenyl derivative, showed broad-spectrum in vitro activity against pathogenic yeasts and molds, highlighting their potential as novel antifungal compounds (Buchta et al., 2004). Additionally, bromophenols isolated from the marine red alga Rhodomela confervoides exhibited moderate antibacterial activity, suggesting their utility in developing new antibacterial agents (Xu et al., 2003).

Antioxidant Effects

A series of novel bromophenol derivatives were synthesized and investigated for their antioxidant and acetylcholinesterase inhibition properties. These derivatives showed considerable antioxidant, antiradical, and AChE inhibition effects, highlighting their potential in treating oxidative stress-related diseases (Öztaşkın et al., 2015).

Synthesis and Chemical Applications

The synthesis and characterization of bromophenol derivatives have also been explored for their chemical properties and potential applications. For instance, a study on the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides highlights a unique method for producing 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones, demonstrating the versatility of bromophenol derivatives in organic synthesis (Wakui et al., 2004).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[3-(4-bromophenyl)propanoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO/c17-15-7-4-12(5-8-15)6-9-16(19)14-3-1-2-13(10-14)11-18/h1-5,7-8,10H,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKSIUGOQUOZGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)CCC2=CC=C(C=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-3'-cyanopropiophenone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride](/img/structure/B1441213.png)

![5-(Tert-butoxycarbonyl)-5-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B1441217.png)

![3-Bromoisothiazolo[4,5-b]pyrazine](/img/structure/B1441227.png)

![benzyl 2-benzyl-4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate](/img/structure/B1441232.png)

![7-Bromo-5-methylbenzo[b]thiophene](/img/structure/B1441235.png)

![2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]ethanol](/img/structure/B1441236.png)